molecular formula C18H12AsN3O6 B14722098 Tris(3-nitrophenyl)arsane CAS No. 5449-74-1

Tris(3-nitrophenyl)arsane

Cat. No.: B14722098
CAS No.: 5449-74-1
M. Wt: 441.2 g/mol
InChI Key: BWOHSJSBUGJVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(3-nitrophenyl)arsane is an organoarsenic compound characterized by the presence of three nitrophenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(3-nitrophenyl)arsane typically involves the reaction of arsenic trichloride with 3-nitrophenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Tris(3-nitrophenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitrophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

    Oxidation: Arsenic oxides and nitrophenyl derivatives.

    Reduction: Tris(3-aminophenyl)arsane.

    Substitution: Various substituted nitrophenyl arsenic compounds.

Scientific Research Applications

Tris(3-nitrophenyl)arsane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.

    Materials Science: Employed in the development of flame-retardant materials due to its ability to enhance thermal stability.

    Biology and Medicine:

    Industry: Utilized in the production of specialized polymers and coatings.

Mechanism of Action

The mechanism by which tris(3-nitrophenyl)arsane exerts its effects is primarily through its ability to interact with various molecular targets. The nitro groups can undergo redox reactions, while the arsenic atom can form bonds with other elements, influencing the compound’s reactivity and stability. These interactions can lead to the formation of stable complexes, enhancing the material’s flame-retardant properties.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-nitrophenyl)arsane: Similar structure but with nitro groups in the para position.

    Triphenylarsane: Lacks nitro groups, resulting in different chemical properties.

    Tris(3-nitrophenyl)phosphine: Contains phosphorus instead of arsenic, used in similar applications.

Uniqueness

Tris(3-nitrophenyl)arsane is unique due to the presence of nitro groups in the meta position, which influences its reactivity and stability. The combination of nitro groups and arsenic atom provides distinct chemical properties, making it suitable for specific applications such as flame retardancy and materials science.

Properties

CAS No.

5449-74-1

Molecular Formula

C18H12AsN3O6

Molecular Weight

441.2 g/mol

IUPAC Name

tris(3-nitrophenyl)arsane

InChI

InChI=1S/C18H12AsN3O6/c23-20(24)16-7-1-4-13(10-16)19(14-5-2-8-17(11-14)21(25)26)15-6-3-9-18(12-15)22(27)28/h1-12H

InChI Key

BWOHSJSBUGJVNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.